8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate
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Overview
Description
- This compound is a mouthful, but let’s break it down. It belongs to the class of cyclopenta[c]chromenes , which are fused-ring structures containing both a cyclopentene ring and a chromene ring.
- The hexyl group (a six-carbon alkyl chain) is attached to the 8-position of the chromene ring.
- The carbamate group [(2S)-2-{[(benzyloxy)carbonyl]amino}propanoate] is linked to the 7-position of the chromene ring.
- Overall, this compound combines structural features from both chromenes and carbamates.
Preparation Methods
Synthetic Routes: One common synthetic route involves the cyclization of a suitable precursor. For example, starting with a hexyl-substituted resorcinol derivative, cyclization can occur under acidic conditions to form the chromene ring.
Reaction Conditions: Acid-catalyzed cyclization typically requires elevated temperatures and an acidic catalyst (such as sulfuric acid).
Industrial Production:
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include alcohols, ketones, or substituted derivatives.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigating its potential as a drug candidate due to its unique structure.
Industry: Limited information exists on industrial applications, but it could be explored for materials or pharmaceuticals.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. its carbamate moiety suggests possible interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds: Other cyclopenta[c]chromenes or carbamate-containing compounds.
Uniqueness: Its combination of chromene and carbamate features sets it apart.
Remember that this compound’s complexity warrants further investigation, and researchers continue to explore its properties and applications
Properties
Molecular Formula |
C29H33NO6 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C29H33NO6/c1-3-4-5-9-13-21-16-24-22-14-10-15-23(22)28(32)36-26(24)17-25(21)35-27(31)19(2)30-29(33)34-18-20-11-7-6-8-12-20/h6-8,11-12,16-17,19H,3-5,9-10,13-15,18H2,1-2H3,(H,30,33)/t19-/m0/s1 |
InChI Key |
GGAPQIRJRJQAFZ-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4 |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)C(C)NC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
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